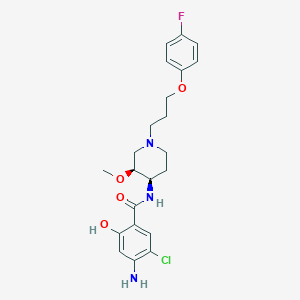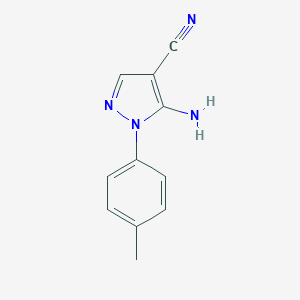
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride is a chemical compound with a complex structure that includes a thiomorpholine ring, a hydroxy group, and diphenylacetate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride typically involves multiple steps. One common method includes the reaction of thiomorpholine with ethyl 2-bromo-2,2-diphenylacetate under basic conditions to form the intermediate product. This intermediate is then hydrolyzed to yield the final compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to an alkoxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine ring or the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate: Lacks the hydrochloride component but shares similar structural features.
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylpropionate: Similar structure with a propionate group instead of an acetate group.
Uniqueness
2-Thiomorpholin-4-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.
Propriétés
Numéro CAS |
102516-84-7 |
|---|---|
Formule moléculaire |
C20H24ClNO3S |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
2-thiomorpholin-4-ium-4-ylethyl 2-hydroxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C20H23NO3S.ClH/c22-19(24-14-11-21-12-15-25-16-13-21)20(23,17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,23H,11-16H2;1H |
Clé InChI |
KCGLNQYJHNVVHI-UHFFFAOYSA-N |
SMILES |
C1CSCCN1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
SMILES canonique |
C1CSCC[NH+]1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-] |
Synonymes |
2-(1-thia-4-azoniacyclohex-4-yl)ethyl 2-hydroxy-2,2-diphenyl-acetate c hloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate](/img/structure/B25530.png)

![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)
![N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide](/img/structure/B25542.png)





